Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is a synthetic benzoate derivative featuring a carbamoyl linkage to a 4-hydroxychroman-4-ylmethyl group. This compound is of interest due to its structural complexity, combining a chroman ring (a benzopyran derivative with a hydroxyl group at position 4) and a benzoate ester.
Properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23)10-11-25-16-5-3-2-4-15(16)19/h2-9,23H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEGKOQBXOXESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the chroman ring. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions to form the chroman ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the carbamoyl group can produce amine derivatives .
Scientific Research Applications
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The chroman ring can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity: The hydroxychroman group distinguishes the target compound from analogs with aromatic (e.g., 2-aminophenyl in B4) or heterocyclic (e.g., pyrimidinyl in ) substituents. This group may enhance hydrogen-bonding capacity and chirality-driven selectivity.
- Synthetic Complexity : The hydroxychroman moiety likely requires specialized protection/deprotection steps compared to simpler aryl or ethynyl groups in analogs .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Data
Key Observations :
- Hydrophilicity : The hydroxychroman group may lower LogP compared to more lipophilic analogs (e.g., quinazolinyl derivative in ), improving aqueous solubility.
- Biological Targets : While B4 and quinazolinyl derivatives show clear antiproliferative or enzyme-inhibitory activity, the target compound’s efficacy remains speculative but structurally plausible.
Crystallographic and Stability Insights
- Planarity and Packing : Analogs like Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate exhibit planar carboxamide-benzene alignment, stabilizing crystals via C–H⋯π interactions . The hydroxychroman group in the target compound may disrupt planarity, altering crystal packing and solubility.
Biological Activity
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.36 g/mol
- Key Functional Groups : Chroman ring, carbamoyl group, and benzoate ester.
The compound's structure is characterized by a chroman ring, which is known for its biological significance, particularly in the context of antioxidant activity and enzyme interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The chroman ring can modulate enzyme activities, potentially affecting metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target proteins.
These interactions suggest a multifaceted role in biological systems, potentially leading to therapeutic applications.
Antioxidant Properties
Research has indicated that compounds featuring chroman rings exhibit significant antioxidant properties. This compound may scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Studies have shown that derivatives of chroman compounds can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in inflammatory diseases.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.
- Animal Models : Animal studies have shown that administration of the compound leads to decreased markers of inflammation and improved metabolic profiles in models of obesity and diabetes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(hydroxymethyl)benzoate | Lacks chroman ring | Limited antioxidant activity |
| Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate | Contains sulfamoyl group | Potentially different enzyme interactions |
This compound stands out due to its unique chroman structure, which confers specific chemical and biological properties not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 4-(bromomethyl)benzoate can react with amines or amides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
Activation of intermediates : Use of coupling agents like EDC/HOBt for carbamate bond formation.
Temperature control : Maintaining 0–5°C during amine addition to prevent side reactions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : - and -NMR to confirm functional groups (e.g., chroman hydroxyl at δ 1.5–2.5 ppm, ester carbonyl at δ 165–170 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm error) .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen atmosphere.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models are appropriate for activity screening?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) to evaluate IC values.
- Molecular docking : Compare binding affinities with similar compounds (e.g., methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate) using AutoDock Vina.
- Mechanistic insights : Probe interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data across similar derivatives?
- Methodological Answer :
-
Comparative SAR analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on chroman vs. electron-donating groups on benzoate) using bioactivity data from analogs (Table 1).
-
Multivariate statistics : Apply principal component analysis (PCA) to identify dominant structural features driving activity.
-
Crystallographic overlays : Align X-ray structures of active/inactive analogs to pinpoint critical binding motifs .
Table 1 : Bioactivity Comparison of Structural Analogs
Compound Substituent Modifications IC (nM) Target Parent compound None 120 ± 15 Kinase X Methyl 4-(chloromethyl)benzoate Chloromethyl group >1000 Inactive Analog with thiazole ring Thiazole instead of chroman 45 ± 8 Kinase X
Q. How can conflicting data on solubility and bioavailability be addressed in formulation studies?
- Methodological Answer :
- Co-solvent systems : Test binary/ternary mixtures (e.g., PEG 400/ethanol/water) to enhance aqueous solubility.
- Solid dispersion : Use spray-drying with polymers (e.g., HPMCAS) to create amorphous forms.
- In situ permeability assays : Employ Caco-2 cell monolayers to correlate solubility with absorption .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
